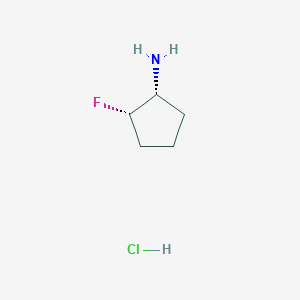

(1R,2S)-2-fluorocyclopentan-1-amine hydrochloride

CAS No.: 1955474-71-1

Cat. No.: VC2968742

Molecular Formula: C5H11ClFN

Molecular Weight: 139.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1955474-71-1 |

|---|---|

| Molecular Formula | C5H11ClFN |

| Molecular Weight | 139.6 g/mol |

| IUPAC Name | (1R,2S)-2-fluorocyclopentan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C5H10FN.ClH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,7H2;1H/t4-,5+;/m0./s1 |

| Standard InChI Key | ZJXOEOALNHXCOE-UYXJWNHNSA-N |

| Isomeric SMILES | C1C[C@H]([C@H](C1)F)N.Cl |

| SMILES | C1CC(C(C1)F)N.Cl |

| Canonical SMILES | C1CC(C(C1)F)N.Cl |

Introduction

(1R,2S)-2-fluorocyclopentan-1-amine hydrochloride is a chiral amine compound characterized by a cyclopentane ring with a fluorine substituent at the second carbon and an amine group at the first carbon. This compound is significant in medicinal chemistry, particularly in the development of pharmaceuticals, due to its unique structural properties and potential biological activities.

Synthesis of (1R,2S)-2-fluorocyclopentan-1-amine hydrochloride

The synthesis of this compound typically involves several key steps:

-

Fluorination of Cyclopentanone: The process begins with the conversion of cyclopentanone to 2-fluorocyclopentanone using a fluorinating agent.

-

Reductive Amination: The resulting 2-fluorocyclopentanone is then subjected to reductive amination using an amine source in the presence of a reducing agent.

-

Formation of Hydrochloride Salt: The final step involves treating the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production:

Industrial production methods optimize these synthetic routes for large-scale synthesis, utilizing continuous flow reactors and automated systems to enhance yield and purity.

Chemical Reactions and Applications

(1R,2S)-2-fluorocyclopentan-1-amine hydrochloride can participate in several chemical reactions, including oxidation to form ketones or carboxylic acids. Common reagents for these reactions include oxidizing agents such as potassium permanganate or chromium trioxide.

Applications:

This compound's unique properties make it valuable for research in various fields, including pharmacology and organic synthesis. The presence of a fluorine atom enhances binding affinity and selectivity compared to non-fluorinated analogs, making it a promising candidate for drug development.

Biological Activity and Mechanism

The mechanism by which (1R,2S)-2-fluorocyclopentan-1-amine hydrochloride exerts its biological effects involves selective interaction with specific molecular targets such as enzymes or receptors. The fluorine atom enhances the compound's ability to form hydrogen bonds and interact with hydrophobic pockets in proteins, potentially modulating enzyme activity and receptor binding.

Safety and Hazards:

While specific safety data for this compound is limited, similar fluorinated amines can cause skin irritation and serious eye irritation. Handling should be done with caution, following appropriate safety protocols .

Comparison with Similar Compounds

| Compound | CAS Number | Molecular Weight | Stereochemistry |

|---|---|---|---|

| (1R,2S)-2-fluorocyclopentan-1-amine hydrochloride | 1955474-71-1 | 139.60 g/mol | 1R,2S |

| (1R,2R)-2-fluorocyclopentan-1-amine | 921753-35-7 | 103.14 g/mol | 1R,2R |

| (1S,2S)-2-fluorocyclopentan-1-amine hydrochloride | 223756-94-3 | - | 1S,2S |

Differences:

-

Stereochemistry: The stereochemistry of these compounds significantly influences their biological activity and interaction with molecular targets.

-

Applications: Each compound may have unique applications based on its stereochemistry and chemical properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume